![molecular formula C15H16N4O3 B5754304 1,3,7-trimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5754304.png)
1,3,7-trimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3,7-trimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione, commonly known as caffeine, is a naturally occurring stimulant found in coffee, tea, and chocolate. Caffeine is widely consumed around the world and is known for its ability to increase alertness and improve cognitive performance. In
Mechanism of Action
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, caffeine increases the activity of other neurotransmitters, including dopamine and norepinephrine, which promote alertness and improve cognitive performance.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and respiratory rate. Caffeine also stimulates the central nervous system, leading to increased alertness and improved cognitive performance. Additionally, caffeine has been shown to increase the production of certain hormones, such as cortisol and adrenaline, which can lead to increased energy and improved physical performance.
Advantages and Limitations for Lab Experiments
Caffeine is a widely used compound in laboratory experiments due to its well-known effects on the human body. It is relatively easy to obtain and is cost-effective. However, caffeine also has limitations in laboratory experiments, including its potential to interact with other compounds and its narrow therapeutic window.
Future Directions
There are several future directions for caffeine research, including its potential therapeutic effects, such as its ability to reduce the risk of certain diseases. Additionally, there is ongoing research into the optimal dosage and timing of caffeine consumption for maximum benefits. Finally, there is a growing interest in the use of caffeine as a performance-enhancing drug in sports and other activities.
Conclusion:
In conclusion, caffeine is a widely consumed stimulant that has been extensively studied for its effects on the human body. It has a wide range of biochemical and physiological effects and is commonly used in laboratory experiments. There are several future directions for caffeine research, including its potential therapeutic effects and its use as a performance-enhancing drug.
Synthesis Methods
Caffeine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biocatalytic methods. The most common method of synthesis is through the extraction of caffeine from coffee beans or tea leaves. The extracted caffeine is then purified and processed to obtain a pure form of caffeine.
Scientific Research Applications
Caffeine has been extensively studied for its effects on the human body. It has been shown to improve cognitive performance, increase alertness, and enhance physical performance. Caffeine has also been studied for its potential therapeutic effects, including its ability to reduce the risk of certain diseases such as Parkinson's disease, Alzheimer's disease, and liver cancer.
properties
IUPAC Name |
1,3,7-trimethyl-8-(3-methylphenoxy)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-9-6-5-7-10(8-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLHQUSTGQLZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790828 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3,7-trimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione |
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